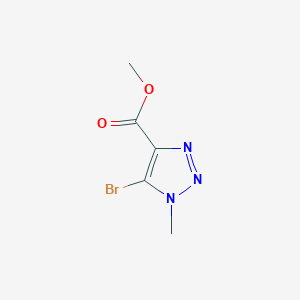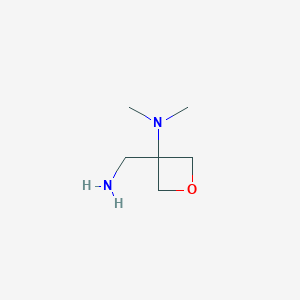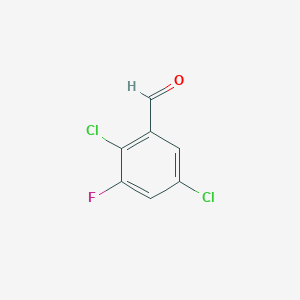
3-Chloro-4-cyclopropylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-cyclopropylbenzaldehyde is a synthetic organic compound with the molecular formula C10H9ClO and a molecular weight of 180.63 g/mol. It is characterized by the presence of a chloro group at the third position and a cyclopropyl group at the fourth position on the benzaldehyde ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropylbenzaldehyde typically involves the chlorination of 4-cyclopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction where chlorine is introduced to the benzaldehyde ring in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Chloro-4-cyclopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Chloro-4-cyclopropylbenzoic acid.
Reduction: 3-Chloro-4-cyclopropylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-cyclopropylbenzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.
Medicine: Research into potential therapeutic agents often involves this compound as a starting material for the synthesis of drug candidates.
Industry: It is employed in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 3-Chloro-4-cyclopropylbenzaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups .
類似化合物との比較
Similar Compounds
3-Chlorobenzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain chemical reactions.
4-Cyclopropylbenzaldehyde: Lacks the chloro group, resulting in different reactivity and chemical properties.
3-Chloro-4-methylbenzaldehyde: Contains a methyl group instead of a cyclopropyl group, leading to variations in steric and electronic effects.
Uniqueness
3-Chloro-4-cyclopropylbenzaldehyde is unique due to the presence of both the chloro and cyclopropyl groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in synthetic organic chemistry and various research applications.
特性
IUPAC Name |
3-chloro-4-cyclopropylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-6,8H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMKHMJQHSOYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)








![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)




